molecular formula C4H7BrO B1316425 2-(Bromomethyl)-3-methyloxirane CAS No. 3055-09-2

2-(Bromomethyl)-3-methyloxirane

Cat. No. B1316425
CAS RN: 3055-09-2
M. Wt: 151 g/mol
InChI Key: PNKIAICRRFHSBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Bromomethyl)-3-methyloxirane” is an organobromine compound that is also an ether . It is used in the manufacture of pharmaceuticals and crown ethers . It can be employed as an electrophile for various organometallic compounds . The organometallic derivatives of the compound can be used for the synthesis of α-methylene lactones and lactams .


Synthesis Analysis

The synthetic method of 2-(bromomethyl)-2-butyl hexanoic acid involves several steps and has been described in a patent . The method comprises the following steps: the second method comprises the following steps . The synthesis of mono-, di-, tri-, and tetrabromopyrene isomers at non-K positions (1-, 3-, 6-, 8-) and nodal positions (2-, 7-) is systematically explored .


Molecular Structure Analysis

The structure of a similar compound, 3-bromomethyl-2-chloro-quinoline, has been analyzed. It crystallizes in the triclinic crystal space group P‘1 with unit cell parameters a=6.587 (2), b=7.278 (3), c=10.442 (3) Å, a= 83.59 (3)°, b= 75.42 (2)°, g= 77.39 (3)°, Z= 2, V= 471.9 (3)Å3 .


Chemical Reactions Analysis

The hydrolysis of a similar compound, 2-bromo-2-methylpropane, has been described . An expeditious and efficient bromomethylation of thiols has been reported, which could be relevant to the reactions of 2-(Bromomethyl)-3-methyloxirane .

Scientific Research Applications

Chemical Synthesis and Reactivity

2-(Bromomethyl)-3-methyloxirane is involved in various chemical reactions, showcasing its versatility in chemical synthesis. For instance, 3-(Bromomethyl)dihydrooxazolo[3,2-a]pyridinium bromide undergoes reactions to yield non-aromatic methylidene structures, which can be converted to aromatic oxazolopyridinium cations under superacid conditions. Conversely, its 2-bromomethyl isomer forms only aromatic cations under similar conditions, as evidenced by X-ray diffraction studies (Babaev, Koval’, & Rybakov, 2020). The synthetic procedures for creating 1-bromo-3-butyn-2-one and 1,3-dibromo-3-buten-2-one from 2-bromomethyl-2-vinyl-1,3-dioxolane highlight the compound's utility in generating structurally diverse molecules (Mekonnen, Westerlund, Havelková, Descomps, & Carlson, 2009).

Role in Polymerization and Material Science

2-(Bromomethyl)-3-methyloxirane derivatives play a significant role in polymerization and material science. The atom transfer radical polymerization of 3-ethyl-3-(acryloyloxy)methyloxetane, involving this compound, illustrates its potential in creating polymers with specific functionalities and characteristics (Singha, Ruiter, & Schubert, 2005). 2-(Halomethyl)-4,5-diphenyloxazoles, derivatives of 2-(Bromomethyl)-3-methyloxirane, serve as reactive scaffolds in synthetic chemistry, enabling the preparation of various 2-substituted oxazoles, which are useful in the synthesis of complex molecules like Oxaprozin (Patil & Luzzio, 2016).

Spectroscopic and Structural Investigations

Spectroscopic studies of 4-bromomethyl-5-methyl-1,3-dioxol-2-one and 4,5-bis(bromomethyl)-1,3-dioxol-2-one, related to 2-(Bromomethyl)-3-methyloxirane, reveal detailed insights into the molecular structure, electron density distribution, and reactive centers of these molecules. Such investigations are crucial for understanding the chemical behavior and properties of these compounds (Carthigayan, Arjunan, Anitha, Periandy, & Mohan, 2014).

Safety and Hazards

The safety data sheet for a similar compound indicates that it is classified as having acute toxicity (oral), skin irritation, short-term (acute) aquatic hazard, and long-term (chronic) aquatic hazard . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, and avoid ingestion and inhalation .

Future Directions

The synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide using three successive direct lithiations and a bromination reaction starting from thiophene has been reported . This four-step protocol starting from thiophene achieved an overall yield of 47% . The development of analogs of thalidomide was precipitated by the discovery of the anti-angiogenic and anti-inflammatory properties of the drug .

properties

IUPAC Name

2-(bromomethyl)-3-methyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO/c1-3-4(2-5)6-3/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKIAICRRFHSBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50508647
Record name 2-(Bromomethyl)-3-methyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3055-09-2
Record name 2-(Bromomethyl)-3-methyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(bromomethyl)-3-methyloxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.